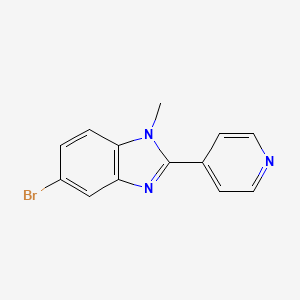
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-ethylphenyl group and two methyl groups at the 5-position. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylphenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the piperazine ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used reagents include 2-ethylphenylamine, 2,2-dimethyl-1,3-propanediol, and phosphorus oxychloride. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted piperazine compounds. These products can have different pharmacological properties and applications.
Applications De Recherche Scientifique
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperazine derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory, analgesic, or antitumor agent.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Ethylphenyl)-5,5-dimethylpiperazin-2-one can be compared with other similar compounds, such as:
1-(2-Ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles: These compounds have a similar structure but differ in the presence of a dihydropyridine ring instead of a piperazine ring.
N-(2-ethylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide: This compound has a piperidine ring and a furoyl group, making it structurally similar but functionally different.
1,3,4-Oxadiazole and azinane derivatives: These compounds have different heterocyclic rings but share similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)-5,5-dimethylpiperazin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-4-11-7-5-6-8-12(11)16-10-14(2,3)15-9-13(16)17/h5-8,15H,4,9-10H2,1-3H3 |
Clé InChI |
ZVMQXPVYKQSADR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2CC(NCC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)











![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)

